molecular formula C18H15INO4- B13746613 7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate CAS No. 380631-18-5

7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate

Cat. No.: B13746613
CAS No.: 380631-18-5
M. Wt: 436.2 g/mol
InChI Key: VUDJPWWRTACYSY-UHFFFAOYSA-M
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Description

2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is a complex heterocyclic compound that features a pyrano-pyridine core structure

Preparation Methods

The synthesis of 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- typically involves multi-component reactions. One common method involves the reaction of 5-formyl-2’-deoxyuridine, 4-hydroxylpyridones, and malononitrile using an ionic liquid such as [bmim]BF4 at 80°C . Another approach includes a two-step process where intermediate Knoevenagel products are synthesized and subsequently reacted with 4-hydroxy-6-methyl-2(1H)-pyridone in refluxing methanol in the presence of triethylamine . Industrial production methods may involve similar multi-component reactions but optimized for larger scale synthesis.

Chemical Reactions Analysis

2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrano-pyridine derivatives such as pyrano[2,3-d]pyrimidine-2,4-dione and pyrano[3,2-c]quinolones . Compared to these, 2H-PYRANO[3,2-C]PYRIDINE-2,5(6H)-DIONE,7-(1,1-DIMETHYLETHYL)-4-HYDROXY-3-IODO-6-PHENYL- is unique due to its specific substituents, which confer distinct biological activities and fluorescent properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

380631-18-5

Molecular Formula

C18H15INO4-

Molecular Weight

436.2 g/mol

IUPAC Name

7-tert-butyl-3-iodo-2,5-dioxo-6-phenylpyrano[3,2-c]pyridin-4-olate

InChI

InChI=1S/C18H16INO4/c1-18(2,3)12-9-11-13(15(21)14(19)17(23)24-11)16(22)20(12)10-7-5-4-6-8-10/h4-9,21H,1-3H3/p-1

InChI Key

VUDJPWWRTACYSY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C(C(=O)O2)I)[O-])C(=O)N1C3=CC=CC=C3

Origin of Product

United States

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